molecular formula C22H20FN3O4S2 B2813732 N-(4-(5-(2-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 838811-63-5

N-(4-(5-(2-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2813732
CAS RN: 838811-63-5
M. Wt: 473.54
InChI Key: QCFJIIMVCVMUEC-UHFFFAOYSA-N
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Description

N-(4-(5-(2-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C22H20FN3O4S2 and its molecular weight is 473.54. The purity is usually 95%.
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Scientific Research Applications

Catalytic Asymmetric Synthesis

The compound's derivatives have been utilized in catalytic asymmetric synthesis, demonstrating the chiral phosphoric acid (CPA)-catalyzed asymmetric addition of α-fluoro(phenylsulfonyl)methane (FSM) derivatives to cyclic N-acyliminium. This process facilitates metal-free access to sulfone and fluorine-incorporating molecules with quaternary stereocenters, highlighting its importance in the synthesis of biorelevant isoindolinones with excellent stereoselectivities (Bhosale et al., 2022).

Synthesis of Vinyl Fluorides

Another application involves the synthesis of vinyl fluorides via the Horner-Wittig reaction with aldehydes and ketones, starting from derivatives of the compound. This approach provides a two-step route to vinyl fluorides, utilizing the compound as a key intermediate (Mccarthy et al., 1990).

COX-2 Inhibition

Research into the modification of the compound's structure has identified its potential in creating potent and selective inhibitors of COX-2, an enzyme involved in inflammation and pain. Specifically, the methanesulfonamide group's position significantly affects the inhibitory activity, demonstrating the compound's relevance in medicinal chemistry for designing new therapeutic agents (Singh et al., 2004).

Molecular Structure and Hydrogen Bonding

Studies on closely related structures have explored the molecular conformations and hydrogen bonding patterns in detail, providing insights into the compound's interaction capabilities and stability. These findings are valuable for understanding the compound's behavior in various chemical environments and for designing molecules with desired properties (Sagar et al., 2017).

Regio- and Enantioselective Allylic Alkylation

The compound has been a substrate in regio- and enantioselective allylic alkylation reactions, facilitated by iridium catalysis. This method produces fluorobis(phenylsulfonyl)methylated compounds with high selectivity, demonstrating the compound's utility in synthesizing enantiopure compounds, which are crucial in drug development (Liu et al., 2009).

properties

IUPAC Name

N-[4-[2-(benzenesulfonyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O4S2/c1-31(27,28)25-17-13-11-16(12-14-17)21-15-22(19-9-5-6-10-20(19)23)26(24-21)32(29,30)18-7-3-2-4-8-18/h2-14,22,25H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFJIIMVCVMUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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